ADT-OH

Content Navigation

Inorganic sulfide salts (e.g., NaHS) produce toxic H2S bursts and cannot conjugate to form targeted prodrugs. ADT-OH solves this: a slow-releasing H2S donor with a reactive phenolic -OH for ester-based chimera synthesis. • Mandatory precursor for mitochondria-targeted AP39 and anti-inflammatory ATB-343. • Cytoprotection at 5-fold lower concentration vs. NaHS, without toxic spikes. • Formulated in liposomes/hypromellose gels for sustained topical delivery. Available from stock.

CAS Number

Product Name

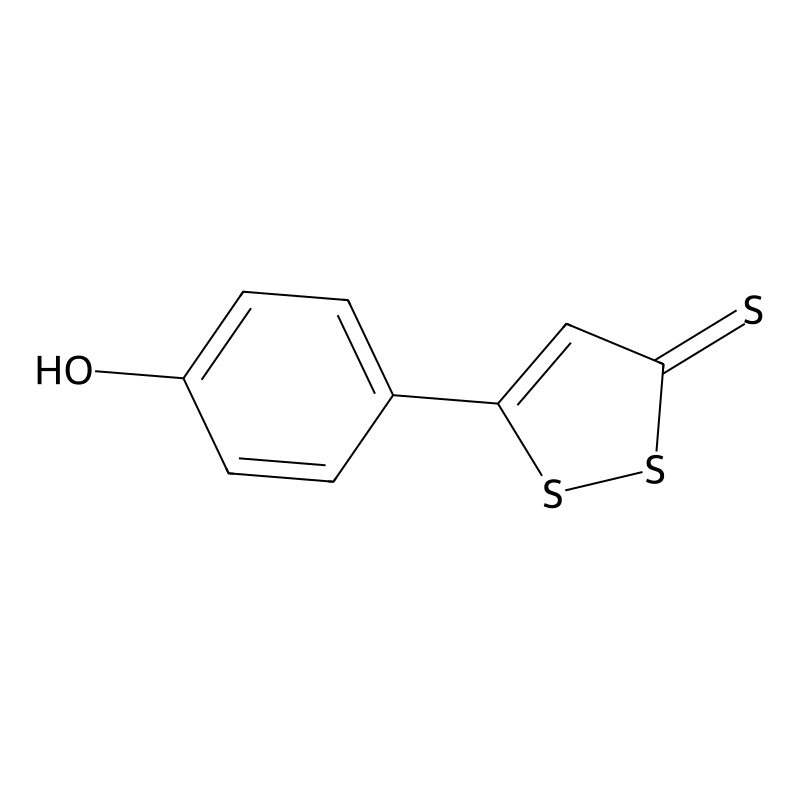

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

ADT-OH (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione) is a high-value, slow-releasing hydrogen sulfide (H2S) donor and a critical synthetic precursor in medicinal chemistry [1]. Distinguished by its dithiolethione core and a reactive phenolic hydroxyl group, ADT-OH provides sustained H2S release that mimics endogenous physiological production far better than inorganic sulfide salts [2]. For procurement teams and synthetic chemists, its primary value lies in its dual utility: it functions as a potent standalone cytoprotective agent and serves as the foundational building block for synthesizing targeted H2S-releasing chimeras, such as the mitochondria-targeted AP39 and NSAID prodrugs (e.g., ATB-343) [3]. This functional versatility makes ADT-OH an indispensable material for advanced pharmacological modeling, drug discovery, and controlled-release formulation development.

Research Fit

References

- [1] Journal of Medicinal Chemistry (2026). 'Hydrogen Sulfide in Analgesia: The Journey from Gas to Hybrids and Beyond.'

- [2] Journal of Agricultural and Food Chemistry (2016). 'Synthesis and biological evaluation of novel hydrogen sulfide releasing glycyrrhetic acid derivatives.'

- [3] US Patent US20150196034A1 (2015). 'Hydrogen sulfide releasing compounds and their use.'

Substituting ADT-OH with inorganic H2S donors like sodium hydrosulfide (NaHS) or sodium sulfide (Na2S) fundamentally compromises experimental and therapeutic integrity. Inorganic salts trigger instantaneous, uncontrolled H2S spikes that often reach toxic levels and dissipate rapidly, failing to replicate the sustained, low-level H2S signaling required for physiological modeling or controlled formulation [1]. Furthermore, attempting to substitute ADT-OH with its parent compound, anethole dithiolethione (ADT), is unviable for chimera synthesis; ADT possesses an inert methoxy group instead of ADT-OH's reactive phenolic hydroxyl group, rendering it incapable of direct esterification to synthesize targeted prodrugs [2]. Similarly, while other slow-release donors like GYY4137 offer sustained release, they lack the straightforward conjugation chemistry of ADT-OH, preventing their use as modular building blocks for advanced drug delivery systems [3].

Substitution Risk

References

- [1] PLoS One (2013). 'Differential mechanisms underlying neuroprotection of hydrogen sulfide donors against oxidative stress.'

- [2] Journal of Medicinal Chemistry (2026). 'Hydrogen Sulfide in Analgesia: The Journey from Gas to Hybrids and Beyond.'

- [3] US Patent US20150196034A1 (2015). 'Hydrogen sulfide releasing compounds and their use.'

Enablement of Targeted Chimera Synthesis via Phenolic Hydroxyl Esterification

ADT-OH is structurally differentiated from its parent compound, ADT, by the presence of a reactive phenolic hydroxyl group. This specific functional group allows ADT-OH to undergo direct esterification with carboxylic acid-containing molecules (e.g., NSAIDs or targeting moieties) using standard coupling reagents like DCC/DMAP [1]. In contrast, ADT contains an unreactive methoxy group at this position, completely preventing direct ester-linked chimera synthesis. This binary structural advantage enables the production of high-value derivatives like AP39 and ATB-343, which cannot be synthesized from ADT [2].

| Evidence Dimension | Suitability for direct esterification in prodrug synthesis |

| Target Compound Data | ADT-OH: 100% enablement of direct esterification via reactive -OH group |

| Comparator Or Baseline | ADT: 0% enablement (inert -OCH3 group prevents direct coupling) |

| Quantified Difference | Binary difference (reactive vs. inert) enabling chimera synthesis |

| Conditions | Standard carbodiimide coupling (e.g., DCC/DMAP) with carboxylic acids |

For synthetic chemists, ADT-OH is a mandatory procurement choice over ADT when the objective is to synthesize ester-linked H2S-releasing prodrugs.

Superior Neuroprotective Potency at Lower Concentrations vs NaHS

When evaluated for cytoprotection against glutamate-induced oxidative toxicity in neuronal cells, ADT-OH demonstrates significantly higher potency than the standard inorganic H2S donor, NaHS. In HT22 cell models, ADT-OH achieved maximum neuroprotection at a concentration of 50 µM [1]. In direct comparison, NaHS required a concentration of 250 µM to achieve comparable maximum protective effects [1]. Furthermore, ADT-OH's protective mechanism includes the suppression of AMPK activation, an intrinsic property of its dithiolethione core that NaHS lacks [1].

| Evidence Dimension | Concentration required for maximum neuroprotection |

| Target Compound Data | ADT-OH: 50 µM |

| Comparator Or Baseline | NaHS: 250 µM |

| Quantified Difference | ADT-OH requires a 5-fold lower concentration to achieve maximum efficacy |

| Conditions | HT22 neuronal cells exposed to glutamate-induced oxidative toxicity in vitro |

Procuring ADT-OH allows researchers to achieve robust cytoprotection at significantly lower doses, avoiding the off-target toxicity associated with high concentrations of inorganic sulfide salts.

1000-Fold Potency Amplification in Mitochondrial Protection via ADT-OH Conjugation

The procurement value of ADT-OH is heavily tied to its ability to be converted into highly potent targeted compounds, such as the mitochondria-targeted derivative AP39. When comparing AP39 (synthesized from ADT-OH) to the standard non-targeted slow-release donor GYY4137, the targeted ADT-OH derivative shows massive potency advantages. In models of 4-HNE-induced intracellular oxidative stress, AP39 reduced mitochondrial superoxide formation effectively at a concentration of just 0.1 µM (100 nM)[1]. To achieve similar reductions in mitochondrial oxidative stress, GYY4137 had to be administered at 100 µM [1].

| Evidence Dimension | Effective concentration for reducing mitochondrial superoxide formation |

| Target Compound Data | ADT-OH derivative (AP39): 0.1 µM (100 nM) |

| Comparator Or Baseline | GYY4137 (Standard slow-release donor): 100 µM |

| Quantified Difference | 1,000-fold lower concentration required for the ADT-OH-derived chimera |

| Conditions | In vitro mitochondrial oxidative stress models (4-HNE or H2O2 induced) |

By sourcing ADT-OH as a building block, laboratories can synthesize targeted derivatives that outperform standard commercial slow-release donors by three orders of magnitude.

Controlled H2S Release Kinetics in Transdermal Delivery Systems

ADT-OH demonstrates excellent compatibility with advanced drug delivery formulations, overcoming the volatility and rapid dissipation of inorganic H2S gases. When formulated into 5% w/v aqueous hypromellose gels containing propylene glycol or deformable liposomes, ADT-OH permeated excised murine skin and provided controlled, functional H2S release into HUVEC cell culture media over a sustained period (up to 6-24 hours) [1]. Inorganic salts like NaHS cannot be formulated in this manner due to instantaneous H2S volatilization upon dissolution, making ADT-OH a superior candidate for localized, sustained-release topical applications [1].

| Evidence Dimension | Duration of functional H2S release in transdermal formulation |

| Target Compound Data | ADT-OH: Sustained release over 6 to 24 hours |

| Comparator Or Baseline | Inorganic salts (NaHS): Instantaneous release and rapid depletion |

| Quantified Difference | Hours of sustained release vs. immediate dissipation |

| Conditions | Ex vivo murine skin permeation into HUVEC cell media using hypromellose gels/liposomes |

For pharmaceutical formulation teams, ADT-OH provides the necessary stability and controlled-release kinetics required to develop viable topical and transdermal H2S therapies.

Synthesis of Targeted H2S-Releasing Prodrugs

Due to its reactive phenolic hydroxyl group, ADT-OH is the premier starting material for synthesizing ester-linked chimeras. It is the mandatory precursor for generating NSAID derivatives (e.g., ATB-343) and mitochondria-targeted agents (e.g., AP39), which cannot be synthesized from non-hydroxylated analogs like ADT [1].

In Vitro Models of Neuroprotection and Oxidative Stress

Because it provides maximum cytoprotection at 5-fold lower concentrations than NaHS without causing toxic H2S spikes, ADT-OH is the ideal slow-release donor for studying cellular responses to glutamate toxicity, oxidative stress, and ischemia-reperfusion injury[2].

Development of Topical and Transdermal Gasotransmitter Therapies

Leveraging its compatibility with liposomal and hypromellose gel formulations, ADT-OH is highly suited for pharmaceutical R&D focused on localized, sustained H2S delivery for wound healing, impaired vascular function, and dermatological applications, where inorganic salts fail due to rapid volatilization[3].

Application Fit Matrix

References

- [1] Journal of Medicinal Chemistry (2026). 'Hydrogen Sulfide in Analgesia: The Journey from Gas to Hybrids and Beyond.'

- [2] PLoS One (2013). 'Differential mechanisms underlying neuroprotection of hydrogen sulfide donors against oxidative stress.'

- [3] Pharmaceutical Research (2022). 'Transdermal Delivery of a Hydrogen Sulphide Donor, ADT-OH Using Aqueous Gel Formulations for the Treatment of Impaired Vascular Function: an Ex Vivo Study.'

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

2: Hasegawa U, Tateishi N, Uyama H, van der Vlies AJ. Hydrolysis-Sensitive Dithiolethione Prodrug Micelles. Macromol Biosci. 2015 Nov;15(11):1512-22. doi: 10.1002/mabi.201500156. PubMed PMID: 26102371.

3: Zhou X, Cao Y, Ao G, Hu L, Liu H, Wu J, Wang X, Jin M, Zheng S, Zhen X, Alkayed NJ, Jia J, Cheng J. CaMKKβ-dependent activation of AMP-activated protein kinase is critical to suppressive effects of hydrogen sulfide on neuroinflammation. Antioxid Redox Signal. 2014 Oct 20;21(12):1741-58. doi: 10.1089/ars.2013.5587. PubMed PMID: 24624937.

4: Hasegawa U, van der Vlies AJ. Design and synthesis of polymeric hydrogen sulfide donors. Bioconjug Chem. 2014 Jul 16;25(7):1290-300. doi: 10.1021/bc500150s. PubMed PMID: 24942989.

5: Jia J, Xiao Y, Wang W, Qing L, Xu Y, Song H, Zhen X, Ao G, Alkayed NJ, Cheng J. Differential mechanisms underlying neuroprotection of hydrogen sulfide donors against oxidative stress. Neurochem Int. 2013 Jun;62(8):1072-8. doi: 10.1016/j.neuint.2013.04.001. PubMed PMID: 23587562; PubMed Central PMCID: PMC4040256.

6: Hammers MD, Singh L, Montoya LA, Moghaddam AD, Pluth MD. Synthesis of Amino-ADT Provides Access to Hydrolytically Stable Amide-Coupled Hydrogen Sulfide Releasing Drug Targets. Synlett. 2016;27(9):1349-1353. PubMed PMID: 27397970; PubMed Central PMCID: PMC4936786.

7: Hasegawa U, Tateishi N, Uyama H, van der Vlies AJ. Back Cover: Macromol. Biosci. 11/2015. Macromol Biosci. 2015 Nov;15(11):1626. doi: 10.1002/mabi.201570042. PubMed PMID: 26502003.

8: Tomasova L, Pavlovicova M, Malekova L, Misak A, Kristek F, Grman M, Cacanyiova S, Tomasek M, Tomaskova Z, Perry A, Wood ME, Lacinova L, Ondrias K, Whiteman M. Effects of AP39, a novel triphenylphosphonium derivatised anethole dithiolethione hydrogen sulfide donor, on rat haemodynamic parameters and chloride and calcium Cav3 and RyR2 channels. Nitric Oxide. 2015 Apr 30;46:131-44. doi: 10.1016/j.niox.2014.12.012. PubMed PMID: 25555533.

9: Chattopadhyay M, Kodela R, Nath N, Dastagirzada YM, Velázquez-Martínez CA, Boring D, Kashfi K. Hydrogen sulfide-releasing NSAIDs inhibit the growth of human cancer cells: a general property and evidence of a tissue type-independent effect. Biochem Pharmacol. 2012 Mar 15;83(6):715-22. doi: 10.1016/j.bcp.2011.12.018. PubMed PMID: 22222427.

10: Lee M, Sparatore A, Del Soldato P, McGeer E, McGeer PL. Hydrogen sulfide-releasing NSAIDs attenuate neuroinflammation induced by microglial and astrocytic activation. Glia. 2010 Jan 1;58(1):103-13. doi: 10.1002/glia.20905. PubMed PMID: 19544392.

11: Montoya LA, Pluth MD. Organelle-Targeted H2S Probes Enable Visualization of the Subcellular Distribution of H2S Donors. Anal Chem. 2016 Jun 7;88(11):5769-74. doi: 10.1021/acs.analchem.6b00087. PubMed PMID: 27171507; PubMed Central PMCID: PMC4924525.

12: Karwi QG, Bornbaum J, Boengler K, Torregrossa R, Whiteman M, Wood ME, Schulz R, Baxter GF. Ap39, A Mitochondria-Targeting Hydrogen Sulfide (H(2) s) Donor, Protects Against Myocardial Reperfusion Injury Independently Of Salvage Kinase Signalling. Br J Pharmacol. 2016 Dec 8. doi: 10.1111/bph.13688. [Epub ahead of print] PubMed PMID: 27930802.

13: Song H, Sun Y, Xu G, Hou B, Ao G. Synthesis and biological evaluation of novel hydrogen sulfide releasing glycyrrhetic acid derivatives. J Enzyme Inhib Med Chem. 2016 Dec;31(6):1457-63. doi: 10.3109/14756366.2016.1144596. PubMed PMID: 26899462.

14: Sun Y, Zhang Y, Li Y, Cheng J, Chen S, Xiao Y, Ao G. Synthesis and biological evaluation of novel hydrogen sulfide releasing nicotinic acid derivatives. Bioorg Med Chem. 2016 Nov 1;24(21):5368-5373. doi: 10.1016/j.bmc.2016.08.060. PubMed PMID: 27618541.

15: Fiorucci S, Orlandi S, Mencarelli A, Caliendo G, Santagada V, Distrutti E, Santucci L, Cirino G, Wallace JL. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (ATB-429) in a mouse model of colitis. Br J Pharmacol. 2007 Apr;150(8):996-1002. PubMed PMID: 17339831; PubMed Central PMCID: PMC2013915.

16: Li L, Rossoni G, Sparatore A, Lee LC, Del Soldato P, Moore PK. Anti-inflammatory and gastrointestinal effects of a novel diclofenac derivative. Free Radic Biol Med. 2007 Mar 1;42(5):706-19. PubMed PMID: 17291994.

Explore Compound Types